molecular formula C11H12N2O B189122 4-Ethoxy-2-methylquinazoline CAS No. 91350-36-6

4-Ethoxy-2-methylquinazoline

Cat. No.: B189122
CAS No.: 91350-36-6
M. Wt: 188.23 g/mol
InChI Key: IOQWDAOTSONLAC-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylquinazoline is a functionalized quinazoline derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. The quinazoline molecular scaffold is a privileged structure in pharmaceutical development due to its presence in over 200 naturally occurring alkaloids and its wide spectrum of biological activities . Researchers value this core structure for its significant role in designing novel therapeutic agents . Quinazoline and quinazolinone derivatives, which are closely related to this compound, are recognized as promising scaffolds with diverse biological activities, including potential as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents . The specific substitution pattern on the quinazoline ring is critical for its bioactivity and physicochemical properties . The 2-methyl and 4-ethoxy substituents of this compound make it a valuable precursor for further chemical modifications. It can be utilized in structure-activity relationship (SAR) studies to develop and optimize new compounds, particularly as fluoroquinolone-like inhibitors targeting bacterial enzymes like DNA gyrase and topoisomerase IV . The stability and lipophilicity of the quinazoline system also contribute to its suitability in developing compounds capable of penetrating biological barriers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91350-36-6

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-ethoxy-2-methylquinazoline

InChI

InChI=1S/C11H12N2O/c1-3-14-11-9-6-4-5-7-10(9)12-8(2)13-11/h4-7H,3H2,1-2H3

InChI Key

IOQWDAOTSONLAC-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC2=CC=CC=C21)C

Canonical SMILES

CCOC1=NC(=NC2=CC=CC=C21)C

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxy 2 Methylquinazoline and Analogous Quinazoline Derivatives

Classical and Conventional Approaches to Quinazoline (B50416) Nucleus Formation

The foundational methods for constructing the quinazoline ring system typically involve the formation of key carbon-nitrogen bonds through condensation and cyclization pathways, starting from substituted benzene (B151609) precursors.

The Niementowski quinazoline synthesis is a cornerstone method for creating 4(3H)-quinazolinones, which are common precursors to compounds like 4-ethoxy-2-methylquinazoline. nih.gov This reaction involves the thermal condensation of an anthranilic acid with an amide. nih.govnih.gov For the synthesis of a 2-methyl substituted quinazolinone, anthranilic acid would be reacted with acetamide. The process generally requires high temperatures (130–150 °C) and can be time-consuming. ijprajournal.com The mechanism is thought to proceed through an initial acylation of the anthranilic acid to form an o-amidobenzamide intermediate, which then undergoes cyclization and dehydration to yield the quinazolinone ring. nih.govresearchgate.net

Microwave irradiation has been effectively employed to accelerate the Niementowski reaction, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating. nih.govijprajournal.com

Method Reactants Conditions Product Type Reference
Conventional Niementowski Anthranilic Acid, AmideHeat (130-150 °C), 6 hours4(3H)-Quinazolinone ijprajournal.com
Microwave-Assisted Niementowski Anthranilic Acid, FormamideMicrowave (60 W), 20-40 min4(3H)-Quinazolinone nih.govijprajournal.com

Beyond the Niementowski reaction, a variety of other cyclization strategies exist for forming the quinazoline nucleus. One-pot, multi-component reactions have gained prominence for their efficiency. For instance, the condensation of anthranilic acid, an orthoester, and an amine can produce 4(3H)-quinazolinones under mild, solvent-free conditions, sometimes catalyzed by reagents like strontium chloride (SrCl2·6H2O). ijprajournal.com

Transition-metal catalysis offers a powerful and versatile approach. Cobalt-catalyzed cyclization of isocyanides, azides, and amines provides access to quinazoline derivatives under mild conditions with high atom economy. bohrium.com Similarly, copper-catalyzed tandem reactions involving components like 2-bromobenzyl bromides, aldehydes, and ammonium (B1175870) hydroxide (B78521) can furnish diversely functionalized quinazolines. nih.gov Other notable methods include the cyclization of 2-aminobenzoketones with benzylamines, catalyzed by heterogeneous systems like ZIF-67, which can be recycled and reused. nih.gov

Condensation Reactions (e.g., Niementowski Synthesis)

Targeted Synthesis of this compound Precursors

The direct synthesis of this compound often proceeds through the preparation and subsequent functionalization of key precursors that already contain the desired 2-methylquinazoline (B3150966) core.

A primary and highly effective route to this compound involves the nucleophilic substitution of a chlorine atom from a precursor. The key intermediate for this strategy is 4-chloro-2-methylquinazoline (B1587004) .

This chloro-derivative is typically prepared via the chlorination of 2-methylquinazolin-4(3H)-one using a chlorinating agent such as phosphorus oxychloride (POCl₃). beilstein-journals.orgnih.govsemanticscholar.org The resulting 4-chloro-2-methylquinazoline is highly reactive towards nucleophiles. vulcanchem.com The ethoxy group can then be installed by reacting the chloro-compound with sodium ethoxide or simply by heating it in ethanol (B145695). The ethoxide anion acts as the nucleophile, displacing the chloride ion at the C4 position to yield the final product, this compound. cdnsciencepub.com This substitution reaction is a common and straightforward method for introducing alkoxy groups onto the quinazoline ring. beilstein-journals.orgarkat-usa.org

Precursor Reagent Product Reaction Type Reference
2-Methylquinazolin-4(3H)-onePOCl₃4-Chloro-2-methylquinazolineChlorination nih.govsemanticscholar.org
4-Chloro-2-methylquinazolineEthanol / Sodium EthoxideThis compoundNucleophilic Substitution cdnsciencepub.com

A specific synthesis reported the formation of this compound hydrochloride in 45% yield when a precursor residue was treated with ethanol and subsequently ether. cdnsciencepub.com

An alternative, though less direct, synthetic pathway could conceptually involve intermediates like 2-ethoxy-4(3H)-quinazolinone . This compound can be synthesized by the solvent-free reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with ammonium acetate (B1210297). nih.govresearchgate.net

Once formed, 2-ethoxy-4(3H)-quinazolinone can be converted to 4-chloro-2-ethoxyquinazoline by reacting it with phosphorus oxychloride. semanticscholar.org From this intermediate, one would need to introduce a methyl group at the C2 position, which is a more complex transformation than the direct approach starting from 2-methylquinazolin-4(3H)-one. The reactivity of 2-ethoxy-4(3H)-quinazolinone has been extensively studied, showing it can be alkylated or acylated at the N3 position or the O4 position depending on the reaction conditions and the electrophile used. nih.gov However, for the specific synthesis of this compound, starting with a precursor already containing the 2-methyl group is the more common and efficient strategy.

Derivatization from 4-Chloro-2-methylquinazoline

Modern Strategies for Ethoxy and Methyl Functionalization of Quinazolines

Recent advances in organic synthesis have introduced powerful new methods for the functionalization of heterocyclic rings, which can be applied to the quinazoline scaffold. These modern strategies often involve catalytic C-H activation or radical-based reactions.

For the introduction of a methyl group, copper-catalyzed radical methylation has been demonstrated for the synthesis of quinazolinones. In these reactions, a peroxide like dicumyl peroxide can serve as both the oxidant and the source of the methyl radical. acs.org Transition metals like rhodium have also been used for the directed C-H methylation of related heterocycles such as quinoline (B57606) N-oxides, suggesting potential applicability to the quinazoline system. researchgate.net

Regarding ethoxylation, modern methods often focus on cross-coupling reactions to form C-O bonds. While specific examples for direct C-H ethoxylation on the quinazoline ring are less common, the principles of transition-metal-catalyzed coupling could be applied. Furthermore, the reaction of quinazoline derivatives containing an active hydrogen with ethylene (B1197577) oxide has been used to synthesize nonionic surfactants, demonstrating a method for introducing ethoxy chains onto the molecule. niscpr.res.in The methylation of quinazolin-4-thione has been studied, showing that alkylation can occur at different positions (N3 or S4) depending on the alkylating agent and solvent, highlighting the nuanced control required for selective functionalization. researchgate.nettiiame.uz

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules. Palladium, copper, and iron catalysts have all been successfully employed in the synthesis of quinazoline scaffolds.

Palladium-Catalyzed Methods

Palladium catalysis is a powerful tool for the construction of quinazoline rings. A notable method involves the Rh(III)-catalyzed one-pot cascade synthesis, which has been successfully applied to produce this compound. This reaction yields the product as an off-white solid. rsc.org The structure of the synthesized compound was confirmed using ¹H NMR spectroscopy, showing a characteristic peak at 8.12 ppm corresponding to a doublet. rsc.org

Further illustrating the utility of palladium, a three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile one-pot assembly of diverse quinazolines. frontiersin.org This approach is valued for its tolerance of various functional groups, including bromo and iodo groups, which allows for subsequent synthetic modifications. frontiersin.org Another advanced palladium-catalyzed method is the intramolecular C(sp²)–H amidination by isonitrile insertion, which gives direct access to 4-aminoquinazolines from readily available N-arylamidines and isonitriles. acs.org

Palladium-catalyzed N-monoarylation of amidines followed by a one-pot condensation with an aldehyde is another effective strategy for quinazoline synthesis. nih.gov This method is notable for its excellent selectivity for monoarylation and short reaction times. nih.gov Carbonylative synthesis, where carbon monoxide is incorporated, has also been achieved through palladium catalysis, reacting 2-aminobenzylamine with aryl bromides in a one-pot sequence of aminocarbonylation, condensation, and oxidation. mdpi.com

Table 1: Examples of Palladium-Catalyzed Quinazoline Synthesis

Starting Materials Catalyst System Product Type Reference
N-Arylamidine, Isonitrile Palladium catalyst 4-Amino-2-aryl(alkyl)quinazolines acs.org
2-Aminobenzonitrile, Aldehyde, Arylboronic acid Palladium catalyst Diverse quinazolines frontiersin.org
Amidine, Aryl halide, Aldehyde Palladium catalyst Quinazoline derivatives nih.gov
Copper-Catalyzed Reactions

Copper, being more abundant and less expensive than palladium, is an attractive catalyst for quinazoline synthesis. A variety of copper-catalyzed methods have been developed. For instance, a simple and efficient ligand-free copper-catalyzed approach utilizes readily available substituted (2-bromophenyl)methylamines and amides. acs.org This cascade reaction proceeds through a sequential Ullmann-type coupling and aerobic oxidation. acs.org

Another innovative copper-catalyzed process involves the reaction of benzonitriles and 2-ethynylanilines, using molecular oxygen as the sole oxidant. rsc.orgijnrd.org This method is remarkable for enabling the cleavage of a C-C triple bond and the formation of new C-N and C-C bonds in a single operation. rsc.orgijnrd.org Furthermore, copper-catalyzed oxidative multicomponent annulation reactions provide a direct route to quinazolinones. rsc.org

Table 2: Examples of Copper-Catalyzed Quinazoline Synthesis

Starting Materials Catalyst System Key Features Reference
(2-Bromophenyl)methylamines, Amides CuI, K₂CO₃ Ligand-free, aerobic oxidation acs.org
Benzonitriles, 2-Ethynylanilines Cu(OAc)₂, O₂ C-C triple bond cleavage rsc.orgijnrd.org
o-Toluidine, HCHO, Alkylamine Cu(OTf)₂, O₂ Imine-protection strategy rsc.org
Iron-Catalyzed Approaches

Iron catalysis offers a green and cost-effective alternative for synthesizing quinazolines. An efficient synthesis of quinazolines has been developed based on an iron-catalyzed C(sp³)–H oxidation and intramolecular C–N bond formation. rsc.orgacs.orgcdnsciencepub.com This method uses the readily available and non-toxic iron salt FeCl₂ and tert-BuOOH as the terminal oxidant. rsc.org The reaction proceeds from 2-alkylamino N-H ketimine precursors, which are formed from ortho-alkylamino benzonitriles and organometallic reagents. rsc.org

Another novel approach is the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines under aerobic conditions. nih.gov This one-pot reaction proceeds via the formation of N-benzylidenebenzylamines followed by oxidative trapping of ammonia (B1221849) and intramolecular cyclization. nih.gov Iron-catalyzed cyclization has also been successfully performed in water, a green solvent, using microwave assistance to synthesize quinazolinone derivatives from 2-halobenzoic acids and amidines. organic-chemistry.org

Table 3: Examples of Iron-Catalyzed Quinazoline Synthesis

Starting Materials Catalyst System Key Features Reference
2-Alkylamino benzonitriles, Organometallic reagents FeCl₂, tert-BuOOH C(sp³)–H oxidation rsc.orgacs.orgcdnsciencepub.com
2-Aminobenzyl alcohols, Benzylamines FeBr₂ Aerobic oxidative cascade nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. researchgate.netresearchgate.netmdpi.com This technology has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives. researchgate.netresearchgate.netmdpi.com For example, the synthesis of triphenyl amine-based phenyl quinazolines has been achieved using microwave-assisted methods. nih.gov Microwave energy can significantly reduce reaction times, in some cases from hours or days to just a few minutes, while providing nearly quantitative yields. researchgate.net The Niementowski reaction, a classic method for quinazolinone synthesis, has been highly accelerated using a household microwave oven under solvent-free conditions. mdpi.com

Ultrasound-Promoted Reactions

Ultrasound irradiation is another green chemistry technique that can promote and accelerate chemical reactions. nih.govvulcanchem.com An environmentally friendly and mild Bischler cyclization was developed to access quinazolines with diverse substitutions using ultrasound. nih.gov This method has been used to prepare a library of 53 quinazoline derivatives. nih.gov In some cases, ultrasound-based methodologies have been shown to be superior to microwave-assisted processes in terms of yield. vulcanchem.com For instance, a novel method for the Niementowski-like reaction leading to 4(3H)-quinazolines was reported to give better yields with ultrasound assistance compared to microwave irradiation. vulcanchem.com A highly efficient, one-pot, solvent- and catalyst-free synthesis of novel quinazoline derivatives has been achieved under ultrasonic irradiation, demonstrating the power of this technique for clean synthesis. organic-chemistry.orgnih.gov

One-Pot Synthesis Protocols

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time and resources, and minimize waste. Several one-pot protocols for quinazoline synthesis have been developed. A transition-metal-free, one-pot synthesis of 2,4-disubstituted quinazoline derivatives from halofluorobenzenes and nitriles has been reported, which proceeds via sequential nucleophilic addition and SNAr reaction. mdpi.com Another example is an eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. mdpi.com This method involves the reaction of anthranilic acid derivatives with potassium cyanate, followed by cyclization with NaOH and subsequent acidification. mdpi.com The synthesis of isoxazole-fused tricyclic quinazoline alkaloids has also been achieved via a one-pot intramolecular cycloaddition of propargyl-substituted methyl azaarenes under metal-free conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of functionalized quinazolines. chim.it This approach typically involves the displacement of a leaving group, often a halide, from the quinazoline ring by a nucleophile.

A common precursor for these reactions is 4-chloro-2-methylquinazoline. cdnsciencepub.com The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic attack, a characteristic that is leveraged in the synthesis of various 4-substituted derivatives. mdpi.comnih.gov For instance, the reaction of 4-chloro-2-methylquinazoline with sodium ethoxide in an appropriate solvent would yield this compound. While specific conditions for this exact transformation are not detailed in the provided results, the general principle of SNAr on chloroquinazolines is well-established. chim.itmdpi.com

The reactivity of the quinazoline core in SNAr reactions is influenced by the electronic properties of the ring and any existing substituents. The presence of electron-withdrawing groups can enhance the electrophilicity of the carbon atoms, facilitating nucleophilic attack. pressbooks.pub In the case of 2,4-dichloroquinazolines, the carbon at the 4-position is generally more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.com This regioselectivity is attributed to the higher LUMO coefficient at the C4 position, making it the preferred site for reaction with nucleophiles like amines and alkoxides. mdpi.comnih.gov

Microwave irradiation has been shown to significantly accelerate SNAr reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. cem.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those with a quinazoline scaffold. cem.com

Solid-phase synthesis has also been employed for the creation of quinazoline libraries, utilizing SNAr reactions on a polymer support. thieme-connect.com This methodology allows for the efficient production of a diverse range of quinazoline derivatives by systematically varying the nucleophiles used in the substitution step. thieme-connect.com

A transition-metal-free approach for the synthesis of quinazolin-4-ones has been developed, involving the SNAr reaction of ortho-fluorobenzamides with amides, promoted by cesium carbonate (Cs₂CO₃). nih.govnih.gov This reaction proceeds through the formation of a diamide (B1670390) intermediate, which then undergoes intramolecular cyclization. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution in Quinazoline Synthesis

Starting MaterialNucleophile/ReagentProduct TypeReference
2,4,6-TrinitrochlorobenzeneSodium Hydroxide2,4,6-Trinitrophenol pressbooks.pub
4-Chloro-2-methylquinazolineHydrazine4-Hydrazinyl-2-methylquinazoline cdnsciencepub.com
2-Fluoro-5-nitrobenzoyl amidesPrimary Amines1,3-Disubstituted quinazoline-2,4-diones thieme-connect.com
ortho-FluorobenzamidesAmidesQuinazolin-4-ones nih.govnih.gov
2,4-DichloroquinazolineAmines2-Chloro-4-aminoquinazolines mdpi.comnih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents another powerful tool for the construction of the quinazoline core. These methods often involve the formation of a dihydroquinazoline (B8668462) intermediate, which is subsequently oxidized to the aromatic quinazoline.

One approach involves the reaction of 2-aminobenzylamines with alcohols in the presence of an oxidant. For example, α-MnO₂ has been used as a catalyst for the synthesis of quinazolines from 2-aminobenzylamines and various alcohols, with tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com This method has proven effective for a range of aromatic, heterocyclic, and aliphatic alcohols. mdpi.com

Copper-catalyzed oxidative cyclization has also been extensively studied. One such method involves the one-pot, three-component reaction of 2-aminophenylketones, methylazaarenes, and ammonium acetate under an oxygen atmosphere, catalyzed by CuCl₂. mdpi.com This approach allows for the synthesis of quinazolines with various substituents in moderate to good yields. mdpi.com Another copper-catalyzed method utilizes the reaction of 2-aminoarylketones, methylarenes, and ammonium acetate with TBHP as the oxidant. mdpi.com

Iron-catalyzed oxidative cyclization of 2-alkylamino N-H ketimines, formed from 2-alkylamino benzonitriles and organometallic reagents, provides a route to C-2 substituted quinazolines. mdpi.com In this process, TBHP acts as the terminal oxidant, facilitating the sp³ C-H oxidation and subsequent intramolecular C-N bond formation. mdpi.com

Electro-oxidative cyclization offers a green and efficient alternative for quinazolinone synthesis. A method utilizing K₂S₂O₈ as a radical surrogate allows for the tandem cyclization of primary alcohols with 2-aminobenzamides under undivided electrolytic conditions, avoiding the need for transition metals and bases. nih.govrsc.org

Table 2: Examples of Oxidative Cyclization for Quinazoline Synthesis

Starting MaterialsCatalyst/OxidantProduct TypeReference
2-Amino-benzylamines, Alcoholsα-MnO₂, TBHPQuinazolines mdpi.com
2-Aminophenylketone, Methylazaarenes, Ammonium acetateCuCl₂, O₂Quinazolines mdpi.com
2-Aminoarylketones, Methylarenes, Ammonium acetateCopper, TBHPQuinazolines mdpi.com
2-Alkylamino N-H ketiminesFeCl₂, TBHPC-2 Substituted Quinazolines mdpi.com
2-Aminobenzamides, Primary alcoholsK₂S₂O₈ (Electrochemical)Quinazolinones nih.govrsc.org

C-H Functionalization and Annulation Techniques

Direct C-H functionalization and annulation have emerged as highly efficient and atom-economical strategies for synthesizing and diversifying quinazoline scaffolds. rsc.org These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Cobalt-catalyzed C-H activation has been successfully employed for the synthesis of 4-alkoxyquinazolines. In one example, the reaction of benzimidates with dioxazolones, which serve as nitrile surrogates, in the presence of a Co(III) catalyst, yields 4-alkoxyquinazolines. mdpi.com The resulting 4-ethoxy-quinazoline can be further transformed into the corresponding quinazolinone through acidic hydrolysis. mdpi.com

Rhodium-catalyzed [4+2] annulation of N-sulfonyl ketimines with vinylene carbonate has been reported for the synthesis of quinolines, a related class of heterocycles. While not directly producing quinazolines, this methodology highlights the potential of C-H activation and annulation strategies in heterocyclic synthesis.

Transition-metal-catalyzed C-H functionalization has been extensively reviewed as a means to introduce a variety of functional groups, including aryl, amino, acetoxy, and alkyl groups, onto the quinazolin-4(3H)-one core. rsc.org These reactions provide direct access to a wide range of substituted quinazolinones. rsc.org

Table 3: Examples of C-H Functionalization and Annulation in Quinazoline Synthesis

SubstrateReagentCatalystProduct TypeReference
BenzimidatesDioxazolonesCo(III) complex4-Alkoxyquinazolines mdpi.com
2-Aryl-quinazolinonesVarious coupling partnersTransition metalsDiversely substituted quinazolinones researchgate.net
Quinazolin-4(3H)-oneVarious coupling partnersTransition metalsC-H functionalized quinazolinones rsc.org

Structure Activity Relationship Sar Studies of 4 Ethoxy 2 Methylquinazoline Analogs

Positional Effects of Ethoxy Substitution on the Quinazoline (B50416) Scaffold

The C-4 position of the quinazoline ring is crucial for the interaction of many derivatives with their biological targets. The introduction of an ethoxy group at C-4 can influence the molecule's reactivity and binding capabilities. For instance, in a series of 4-alkoxy-2-trichloromethyl quinazolines evaluated for antiplasmodial activity, the 4-alkoxy substitution was found to be a key feature for their biological effect. mdpi.com The ethoxy group's size and electron-donating nature can modulate the pharmacokinetic properties of the molecule.

Substitutions at the C-6 and C-7 positions of the quinazoline core with alkoxy groups, including ethoxy and methoxy (B1213986) groups, have been widely explored, particularly in the context of anticancer agents. These electron-donating groups can enhance the binding affinity of the quinazoline scaffold to its target proteins. mdpi.com For example, the presence of two morpholine (B109124) alkoxy substituents at positions 6 and 7 of the quinazoline core was found to alter the binding mode compared to the drug lapatinib. mdpi.com In some cases, a propoxy linker at C-6 or C-7 showed stronger activity than a methoxy group, suggesting that the size of the alkoxy group is a critical factor. mdpi.com

The following table summarizes the observed effects of alkoxy substitutions at various positions on the quinazoline ring based on studies of different quinazoline derivatives.

Position of Ethoxy/Alkoxy GroupObserved Effect on Biological ActivityCompound Series Context
C-4 Can be crucial for activity, influencing reactivity and binding. mdpi.com4-Alkoxy-2-trichloromethyl quinazolines mdpi.com
C-6 Electron-donating groups like ethoxy can enhance binding affinity. mdpi.com Bulkier groups may optimize pharmacokinetics. General anticancer quinazolines mdpi.com
C-7 Similar to C-6, electron-donating groups can improve target binding. mdpi.com Polar groups can enhance binding but need to be balanced with solubility. General anticancer quinazolines mdpi.com
C-8 Substituents at C-8 are suggested to fit into a solvent-facing channel, influencing interactions. nih.gov2,3-Dihydroimidazo[1,2-c]quinazoline PI3K inhibitors nih.gov

Interactive Data Table: Effect of Alkoxy Substitution on Quinazoline Analogs (Note: This table is a composite representation from various studies and does not represent a single, direct comparative study of 4-ethoxy-2-methylquinazoline isomers.)

CompoundC-4 SubstituentC-6 SubstituentC-7 SubstituentBiological Activity (Example)
Analog AEthoxyHHVaries with target
Analog BHEthoxyHCan enhance anticancer activity
Analog CHHEthoxyCan enhance anticancer activity
Analog DHEthoxyMethoxyOften explored for kinase inhibition

Influence of Methyl Group Placement and Stereochemistry

The methyl group at the C-2 position of the quinazoline scaffold is a common feature in many biologically active derivatives. Its presence is often favorable for activity. tandfonline.com For instance, in a series of quinazoline-pyrrole hybrids, a methyl group at the C-2 position was found to be beneficial for their anticancer activity. tandfonline.com Similarly, in a study of thiourea-substituted 2-methyl quinazolinone derivatives, the 2-methyl group was a key part of the active compounds. encyclopedia.pub

The introduction of a methyl group at other positions can have varied effects. For example, in a series of pyrazolo[5,1-b]quinazoline-9-ones, substituting a methyl group at position-4 escalated the anti-allergic activity. researchgate.net However, in the context of 2,3-dihydroimidazo[1,2-c]quinazoline PI3K inhibitors, the introduction of a methyl group at either C-2 or C-3 resulted in a loss of activity. nih.gov This highlights that the influence of a methyl group is highly dependent on the specific scaffold and its biological target.

Stereochemistry is also a critical factor, although less explored for the simple 2-methylquinazoline (B3150966) scaffold. In more complex derivatives, the absolute configuration of chiral centers can be crucial for potency. frontiersin.org

Systematic Variation of Substituents at Key Quinazoline Positions (e.g., C-2, C-4, C-6, C-8)

The biological activity of quinazoline derivatives can be finely tuned by systematic variation of substituents at key positions.

C-2 Position: While a methyl group is often favorable, other substituents have been explored. The substitution of heteroaryl and aryl moieties at C-2 has been shown to improve analgesic and anti-inflammatory activities. nih.gov In some series, replacing the methyl group with a longer alkyl chain, such as isopropyl or n-hexyl, led to better inhibition of certain biological targets. ekb.eg

C-4 Position: The C-4 position is a hot spot for modifications. The development of a lipophilic character at this position is often desired for novel inhibitory affinity. nih.gov In many kinase inhibitors, a 4-anilino group is a key pharmacophoric feature. nih.gov The nature of the substituent on this aniline (B41778) ring is critical, with electron-withdrawing groups often being advantageous for antiproliferative activity. mdpi.comnih.gov

C-6 and C-8 Positions: The C-6 and C-8 positions on the benzo ring of the quinazoline scaffold are also important for modulating activity. Electron-donating groups at the C-6 and/or C-7 positions can improve the binding activity. mdpi.com Halogen substitutions at C-6 and C-8 have been shown to enhance activity in some series. encyclopedia.pub In a study of quinazolinones as inhibitors of inflammatory gene expression, a fluorine atom at C-7 resulted in a stronger binding affinity to NF-κB than a fluorine at C-6. ekb.eg

The following table summarizes the general impact of substituent variations at different positions on the quinazoline scaffold.

PositionType of SubstituentGeneral Impact on Activity
C-2 MethylOften favorable for activity. tandfonline.com
Longer alkyl chainsCan increase hydrophobic interactions and improve potency. ekb.eg
Aryl/HeteroarylCan introduce additional binding interactions. nih.gov
C-4 AnilinoKey for many kinase inhibitors; substituents on the aniline are critical. nih.gov
Lipophilic groupsCan enhance inhibitory affinity. nih.gov
C-6 Electron-donating groupsCan improve binding. mdpi.com
HalogensCan enhance activity. encyclopedia.pub
C-8 HalogensCan enhance activity. encyclopedia.pub

Impact of Molecular Hybridization on Quinazoline SAR

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to enhance potency and target multiple pathways. wjpps.comrsc.orgrsc.orgnih.gov The quinazoline scaffold is a popular component in such hybrids.

For example, quinazolinone-sulfonamide hybrids have been designed and shown to possess antibacterial and anticancer activities. tandfonline.comwjpps.com The hybridization of quinazoline with other heterocyclic rings like pyrazole (B372694), triazole, and indole (B1671886) has led to the development of potent inhibitors of various enzymes and receptors. wjpps.com

Quinazoline-Triazole Hybrids: The combination of triazole and quinazolinone moieties has resulted in compounds with potent antibacterial activity against Staphylococcus aureus. nih.gov

Quinazoline-Pyrazole Hybrids: Quinazolinone-containing pyrazole carbamide derivatives have been synthesized and shown to exhibit significant antifungal activity.

Quinazoline-Indole Hybrids: The fusion of indole and quinazoline scaffolds has been explored for anticancer activity, with some hybrids showing potent antiproliferative effects against breast cancer cell lines. tandfonline.com

Computational and Theoretical Chemistry Applied to 4 Ethoxy 2 Methylquinazoline Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 4-Ethoxy-2-methylquinazoline) when bound to a second molecule (a receptor or target, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding the basis of ligand-receptor binding.

Research on quinazoline (B50416) derivatives has shown their potential to interact with various biological targets. For instance, docking studies on related 4-alkoxyquinazolines have identified them as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. researchgate.net In these simulations, the quinazoline core often mimics ATP by occupying the adenine-binding region of the kinase. vulcanchem.com The ethoxy group, a key feature of this compound, can play a significant role in these interactions. Studies on similar compounds have revealed that ethoxy moieties can form crucial hydrogen bonds with amino acid residues like Lysine within the target's active site, thereby anchoring the ligand. vulcanchem.com

The binding interactions for quinazoline derivatives are typically a combination of hydrogen bonds and hydrophobic interactions. rsc.org The quinazoline ring system itself can engage in π–π stacking and amide–π interactions with the protein backbone. rsc.org Molecular docking simulations of quinazoline derivatives with targets like bacterial DNA gyrase and the epidermal growth factor receptor (EGFR) have further elucidated these binding modes, showing how substituents on the quinazoline core dictate binding affinity and specificity. ekb.egnih.gov For this compound, the 2-methyl group would likely fit into a hydrophobic pocket, while the nitrogen atoms of the quinazoline ring and the oxygen of the ethoxy group would act as hydrogen bond acceptors.

Table 1: Potential Ligand-Target Interactions for Quinazoline Scaffolds This table is illustrative and based on findings for structurally related quinazoline derivatives.

Target ProteinPDB CodeKey Interacting Residues (Example)Type of InteractionPotential Relevance for this compound
PI3Kγ3L08Val882, Lys833Hydrophobic, Hydrogen BondingThe ethoxy group could form hydrogen bonds, similar to observations with related ligands. vulcanchem.com
VEGFR-2--Hydrogen Bonding, HydrophobicThe 4-alkoxy group is known to be important for VEGFR-2 inhibition. researchgate.net
Bacterial DNA Gyrase--Hydrophobic, Hydrogen BondingA potential target for antibacterial activity. ekb.eg
5-HT7 Receptor--Hydrophobic, Hydrogen BondingThe 2-methylquinazoline (B3150966) scaffold has been studied for its affinity to serotonin (B10506) receptors. ebi.ac.uk

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. rsc.org These calculations provide optimized molecular geometries, charge distributions, and vibrational frequencies. For quinazoline derivatives, DFT studies are commonly performed using functionals like B3LYP with basis sets such as 6–311++G(d,p) to achieve a balance between accuracy and computational cost. tandfonline.comresearchgate.net

Such calculations can confirm the stability of different isomers and conformations. For this compound, theoretical calculations would likely confirm the planarity of the core quinazoline ring system. vulcanchem.com The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, can predict sites susceptible to electrophilic and nucleophilic attack. Theoretical considerations suggest that for the parent quinazoline ring, electrophilic substitution is most likely to occur at the 6 and 8 positions. scispace.com Quantum calculations help refine these predictions by accounting for the electronic effects of the specific substituents—the 4-ethoxy and 2-methyl groups. These groups are electron-donating, which would influence the reactivity of the entire ring system.

These computational methods are essential for understanding reaction mechanisms and predicting the outcomes of chemical syntheses involving the quinazoline scaffold. rsc.orgnrel.gov

Table 2: Common Quantum Chemical Calculation Parameters for Quinazoline Systems This table represents typical methodologies used in the study of quinazoline derivatives.

ParameterTypical Method/Basis SetInformation Obtained
Geometry OptimizationDFT (e.g., B3LYP/6-311G(d,p))Lowest energy 3D structure, bond lengths, bond angles. researchgate.net
Vibrational FrequenciesDFT (e.g., B3LYP/6-311G(d,p))Characterization of stationary points (minima), theoretical IR spectra. nrel.gov
Electronic PropertiesDFT, cclibMulliken charges, dipole moment, electronic energy. nrel.gov
Reactivity AnalysisMEP, Fukui FunctionsIdentification of electrophilic and nucleophilic sites. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org A general QSAR model can be expressed as:

Activity = f (molecular descriptors) + error

For a series of quinazoline derivatives, a QSAR model would be built using a training set of molecules with known biological activities (e.g., IC₅₀ values). nih.gov The model would identify key molecular descriptors—numerical values representing physicochemical properties like logP, molecular weight, or electronic properties derived from quantum calculations—that correlate with the observed activity.

In the context of this compound, a QSAR study would involve synthesizing a series of analogues with variations at different positions and measuring their biological activity against a specific target. Descriptors for these molecules would then be calculated. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model. nih.gov A successful and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govresearchgate.net For example, a QSAR model for EGFR inhibitors based on the quinazoline scaffold revealed that electronegative substituents at certain positions enhanced inhibitory activity by optimizing polar and hydrophobic interactions within the ATP-binding site. nih.gov

Table 3: Illustrative QSAR Descriptors for a Hypothetical Quinazoline Series This table demonstrates the types of descriptors used in QSAR studies.

CompoundpIC₅₀ (Observed)LogPMolecular WeightDipole Moment (Debye)pIC₅₀ (Predicted)
Analogue 16.53.1250.32.16.4
Analogue 27.13.5264.32.57.2
Analogue 35.92.8240.21.95.8
This compound -2.7 (est.)188.23-?

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost orbital without electrons and represents the ability to accept electrons. iqce.jpimist.ma The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.compmf.unsa.ba

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small gap indicates a more reactive molecule. For quinazoline derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. tandfonline.com Analysis of the spatial distribution of these orbitals shows where charge transfer is most likely to occur during a reaction. irjweb.compmf.unsa.ba

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in QSAR studies and for understanding metabolic pathways. science.gov For instance, a lower HOMO-LUMO gap in a series of quinazoline-based corrosion inhibitors was correlated with higher inhibition efficiency, as it facilitated adsorption onto the metal surface.

Table 4: Calculated Quantum Chemical Descriptors for a Related Quinazoline Derivative Data based on a study of 3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ), a structurally related compound.

DescriptorSymbolValue (eV)Interpretation
Energy of HOMOEHOMO-6.216Electron-donating capability
Energy of LUMOELUMO-1.189Electron-accepting capability
Energy GapΔE5.027Chemical reactivity and stability
Chemical Hardnessη2.513Resistance to charge transfer
Chemical Potentialμ-3.702Electron escaping tendency

In Vitro Biological Evaluation and Mechanistic Investigations of 4 Ethoxy 2 Methylquinazoline and Its Derivatives

Enzyme Inhibition Studies

The therapeutic potential of 4-ethoxy-2-methylquinazoline and its related derivatives is largely attributed to their ability to interact with and inhibit the function of specific enzymes. These interactions are critical in modulating cellular processes that can contribute to pathological conditions.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The quinazoline (B50416) scaffold is a well-established pharmacophore for the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. ugr.es Derivatives of 4-anilinoquinazoline, in particular, have been extensively studied as mimics of the adenine (B156593) portion of ATP, allowing them to bind competitively to the ATP-binding site within the intracellular kinase domain of EGFR. ugr.es

Research into fused tricyclic quinazoline analogues has demonstrated exceptionally potent inhibition of EGFR tyrosine kinase activity. For instance, the linear imidazo[4,5-g]quinazoline exhibited an IC₅₀ of 0.008 nM. acs.org Other potent derivatives include linear pyrazoloquinazolines and pyrroloquinazolines, with IC₅₀ values of 0.34 nM and 0.44 nM, respectively. acs.org Structure-activity relationship studies suggest that small, electron-donating groups at the 6- and 7-positions of the quinazoline ring are favorable for high-potency inhibition. acs.org

In the context of non-small cell lung cancer (NSCLC), novel anilinoquinazoline-based EGFR tyrosine kinase inhibitors have shown high therapeutic efficacy. For example, F-MPG and OH-MPG displayed IC₅₀ values of 5.3 nM and 2.0 nM, respectively, in HCC827 cells. rsc.org These compounds have demonstrated stronger tumor inhibition in preclinical models compared to the standard EGFR-TKI, PD153035. rsc.org

Table 1: EGFR Tyrosine Kinase Inhibition by Quinazoline Derivatives

Compound/Derivative IC₅₀ (nM) Cell Line/Assay Conditions Reference
Imidazo[4,5-g]quinazoline (linear) 0.008 Phosphorylation of phospholipase C-γ1 fragment acs.org
Pyrazoloquinazoline (linear) 0.34 EGFR tyrosine kinase inhibition acs.org
Pyrroloquinazoline (linear) 0.44 EGFR tyrosine kinase inhibition acs.org
F-MPG 5.3 HCC827 NSCLC cells rsc.org
OH-MPG 2.0 HCC827 NSCLC cells rsc.org
PD153035 0.025 EGFR tyrosine kinase inhibition acs.org

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral medications for type 2 diabetes. medwayswaleformulary.co.uk They function by inhibiting the DPP-4 enzyme, which inactivates incretin (B1656795) hormones, thereby helping to regulate blood glucose levels. nih.govresearchgate.net

A novel series of quinazoline-3,4-(4H)-diamine derivatives endowed with a thiazoline (B8809763) moiety has been designed and synthesized as DPP-4 inhibitors. In vitro screening of these compounds revealed significant to good activity compared to the standard drug Linagliptin. researchgate.net One of the most promising compounds from this series, compound 7g, exhibited an IC₅₀ of 0.76 nM for DPP-4 inhibition. researchgate.net

Table 2: DPP-4 Inhibition by Quinazoline Derivatives

Compound/Derivative IC₅₀ (nM) Reference
Compound 7g (quinazoline-3,4-(4H)-diamine derivative) 0.76 researchgate.net

Chitin (B13524) Synthase Enzyme (CHS) Inhibition

Chitin synthase is a crucial enzyme in the formation of the fungal cell wall, making it an attractive target for the development of antifungal agents. nih.gov A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives have been designed and evaluated for their ability to inhibit chitin synthase. nih.gov

Several of these compounds demonstrated strong inhibitory potency against CHS. nih.gov Notably, compound 5c from this series exhibited the highest potency with a half-inhibition concentration (IC₅₀) of 0.08 mmol/L, which was more potent than the positive control, polyoxin (B77205) B (IC₅₀ of 0.18 mmol/L). nih.gov In a separate study, a series of (2-(1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) acetamido) acids were synthesized and tested against CHS. Compound 7 from this series showed the highest potency, with an IC₅₀ of 0.166 mmol/L, comparable to polyoxin B (IC₅₀ of 0.17 mmol/L). nih.gov

Table 3: Chitin Synthase Inhibition by Quinazoline-2,4-dione Derivatives

Compound/Derivative IC₅₀ (mmol/L) Reference
Compound 5c (1-methyl-3-substituted quinazoline-2,4-dione) 0.08 nih.gov
Compound 7 ((2-(1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) acetamido) acid) 0.166 nih.gov
Polyoxin B (Positive Control) 0.18 nih.gov
Polyoxin B (Positive Control) 0.17 nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor growth and is constitutively activated in many cancers. nih.govnih.gov Inhibition of the STAT3 pathway is therefore a promising strategy for cancer therapy.

A series of 2-guanidinoquinazolines were identified as selective inhibitors of the STAT3 signaling pathway. nih.govnih.gov Through structure-activity relationship (SAR) studies, a 6,8-dimethyl substituted analog, compound 11c, was developed, which showed a 20-fold improvement in STAT3 inhibition while maintaining selectivity over STAT1. nih.gov This compound exhibited low-micromolar potency against STAT3 and demonstrated anti-proliferative activity in the 1–50 μM range in various head and neck squamous cell carcinoma (HNSCC) cell lines. nih.gov

Table 4: STAT3 Pathway Inhibition by 2-Guanidinoquinazoline Derivatives

Compound/Derivative Cell Line IC₅₀ (µM) Reference
11a 686LN 37.5 ± 11.1 nih.gov
CAL33 29.4 ± 5.9 nih.gov
FADU 18.8 ± 5.3 nih.gov
OSC19 17.0 ± 4.6 nih.gov
11c 686LN 2.4 ± 0.6 nih.gov
CAL33 1.2 ± 0.3 nih.gov
FADU 1.9 ± 0.1 nih.gov
OSC19 3.2 ± 0.4 nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.gov Quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors.

A series of new N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed and synthesized as VEGFR-2 inhibitors. nih.gov Compound SQ2 from this series showed potent VEGFR-2 kinase inhibition with an IC₅₀ of 0.014 μM, comparable to the reference drug Cabozantinib (IC₅₀ = 0.0045 μM). nih.gov

In another study, new 2-thioxobenzo[g]quinazoline derivatives were evaluated for their antiangiogenic activities. mdpi.com Compounds 13 and 15 from this series showed IC₅₀ values of 46.6 ± 2.8 nM and 44.4 ± 2.6 nM, respectively, for VEGFR-2 inhibition, which were comparable to that of sorafenib (B1663141) (31.1 ± 1.8 nM). mdpi.com Furthermore, S-alkylated quinazolin-4(3H)-ones have been investigated as dual EGFR/VEGFR-2 kinase inhibitors, with some compounds showing superior potencies against cancer cell lines compared to sorafenib. rsc.org

Table 5: VEGFR-2 Inhibition by Quinazoline Derivatives

Compound/Derivative IC₅₀ Reference
Compound SQ2 0.014 µM nih.gov
Cabozantinib (Reference) 0.0045 µM nih.gov
Compound 13 (2-thioxobenzo[g]quinazoline derivative) 46.6 ± 2.8 nM mdpi.com
Compound 15 (2-thioxobenzo[g]quinazoline derivative) 44.4 ± 2.6 nM mdpi.com
Sorafenib (Reference) 31.1 ± 1.8 nM mdpi.com

Other Kinase and Protease Inhibition Profiles

The versatility of the quinazoline scaffold allows for its derivatives to be investigated against a broader range of kinases and proteases. sigmaaldrich.commrc.ac.uk For instance, certain 4-methyl quinazoline derivatives have been identified as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), showing nanomolar potencies. nih.gov

Additionally, some pyrazolo[3,4-g]isoquinoline derivatives, which share structural similarities with quinazolines, have been shown to inhibit kinases such as CLK1, CDK9, and GSK3. mdpi.com The development of multi-targeted kinase inhibitors is a growing area of research, and quinazoline derivatives continue to be a promising scaffold in this endeavor. mdpi.com However, specific inhibitory data for this compound against a wide panel of other kinases and proteases is not extensively documented in the reviewed literature.

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities. mdpi.com Derivatives of quinazoline have been extensively studied for various therapeutic applications, including as antimicrobial and anticancer agents. mdpi.comekb.eg The biological activity of these compounds is highly dependent on the type and position of substituents on the quinazoline ring. semanticscholar.org This article focuses on the in vitro biological evaluation of this compound and its related derivatives, specifically examining their antimicrobial and antiproliferative properties.

In Vitro Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

While specific data on the antibacterial activity of this compound is not extensively detailed in the available literature, numerous studies on related quinazoline derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The general susceptibility of Gram-positive bacteria is often higher than Gram-negative bacteria due to differences in their cell membrane structures. mdpi.com

For instance, a series of N2,N4-disubstituted quinazoline-2,4-diamines showed potent antibacterial activity against multidrug-resistant Acinetobacter baumannii, a Gram-negative pathogen. nih.gov Optimized compounds in this series displayed Minimum Inhibitory Concentrations (MICs) as low as 0.5 μM and were found to be bactericidal. nih.gov Similarly, novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their antibacterial properties. mdpi.comresearchgate.net Certain compounds from this class exhibited a broad spectrum of activity against both bacterial types. mdpi.comresearchgate.net For example, one derivative with triazole moieties showed moderate activity against the Gram-positive Staphylococcus aureus and notable activity against the Gram-negative Escherichia coli, with an MIC value of 65 mg/mL. mdpi.com Another study on 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives revealed strong activity against both Gram-positive and Gram-negative species, with some compounds being particularly effective against E. coli. nih.gov

These findings from structurally related compounds underscore the potential of the quinazoline scaffold as a source of new antibacterial agents.

Table 1: In Vitro Antibacterial Activity of Representative Quinazoline Derivatives

Compound Class Bacterial Strain Activity (MIC/Inhibition Zone) Reference
N²,N⁴-Disubstituted Quinazoline-2,4-diamines Acinetobacter baumannii (Gram-Negative) MICs from 0.5 to 30 μM nih.gov
Quinazoline-2,4(1H,3H)-dione derivative (Cmpd 13) Staphylococcus aureus (Gram-Positive) 9 mm inhibition zone mdpi.com
Quinazoline-2,4(1H,3H)-dione derivative (Cmpd 13) Escherichia coli (Gram-Negative) 15 mm inhibition zone; MIC: 65 mg/mL mdpi.com

In Vitro Antifungal Potency

The quinazoline framework is also a source of compounds with significant antifungal properties. Various derivatives have been synthesized and tested against a range of fungal pathogens. mdpi.com For example, a series of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives was evaluated against ten different fungal strains, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. nih.gov Several of these compounds demonstrated strong antifungal activity against multiple tested fungi. nih.gov

In another study, quinazolinone derivatives were synthesized and showed high potency as antifungal agents. mdpi.com Specifically, certain 4-(substituted aniline) quinazoline derivatives exhibited strong activity against Fusarium moniliforme. mdpi.com Furthermore, some quinazoline-2,4(1H,3H)-dione derivatives, while primarily investigated for antibacterial effects, also showed activity against Candida albicans. mdpi.com One such compound was more effective than the reference drug ampicillin, with an inhibition zone of 11 mm and an MIC of 80 mg/mL. mdpi.com

Table 2: In Vitro Antifungal Activity of Representative Quinazoline Derivatives

Compound Class Fungal Strain Activity (MIC/Inhibition Zone) Reference
2-Thioxobenzo[g]quinazolin-4(3H)-one derivatives Aspergillus fumigatus, Candida albicans, etc. Strong activity reported nih.gov
Quinazoline-2,4(1H,3H)-dione derivative (Cmpd 9b) Candida albicans 11 mm inhibition zone; MIC: 80 mg/mL mdpi.com

Antiviral Spectrum and Inhibition Mechanisms

Research into quinazoline derivatives has revealed a promising spectrum of antiviral activity. mdpi.com A series of 2,4-disubstituted quinazoline derivatives demonstrated high anti-influenza virus activity, with some compounds showing an IC₅₀ of less than 10 μM. mdpi.com The antiviral potential of the quinazoline scaffold extends to other viruses as well. Analogs have been developed for treating or preventing infections such as Hepatitis C virus (HCV) and Japanese Encephalitis virus. mdpi.com For instance, a 2-(3-(3,4-dichlorophenyl)-3,4-dihydro-4-oxoquinazolin-2-ylthio)-N-(4-methylthiazol-2-yl)acetamide was identified as a potent antiviral agent. mdpi.com Other derivatives have been tested against the cucumber mosaic virus, showing protective activities comparable to commercial drugs. mdpi.com

Antiplasmodial Activity in Parasite Cultures

Derivatives of 4-alkoxy-quinazoline, a class that includes this compound, have been specifically investigated for their activity against malaria-causing parasites. In a notable study, a series of 4-alkoxy-2-trichloromethylquinazolines was synthesized and evaluated for in vitro antiplasmodial activity against the multi-resistant K1 strain of Plasmodium falciparum. nih.gov Two compounds from this series, 4-(2-(pyrrolidin-1-yl)ethoxy)-2-(trichloromethyl)quinazoline and 2-(2-(trichloromethyl)quinazoline-4-yloxy)-N,N-diethylethanamine, were identified as highly effective hit compounds. mdpi.comnih.gov These derivatives displayed significant potency and a favorable selectivity index, which is the ratio of cytotoxicity to antiplasmodial efficacy. nih.gov

Table 3: In Vitro Antiplasmodial Activity of 4-Alkoxy-2-trichloromethylquinazoline Derivatives

Compound EC₅₀ (K1 P. falciparum) [µM] CC₅₀ (HepG2 cells) [µM] Selectivity Index (SI) Reference
4-(2-(pyrrolidin-1-yl)ethoxy)-2-(trichloromethyl)quinazoline (41) 0.8 18 22.5 nih.gov
2-(2-(trichloromethyl)quinazoline-4-yloxy)-N,N-diethylethanamine (44) 1.1 >125 >113.6 nih.gov
Chloroquine (Reference) 0.3 >125 >416 nih.gov

Antiproliferative Activity against Cancer Cell Lines

Quinazoline derivatives are a well-established class of anticancer agents, with several compounds approved for clinical use, primarily as tyrosine kinase inhibitors. nih.govmdpi.com The core structure serves as a scaffold for designing potent and selective inhibitors of cellular signaling pathways that are often dysregulated in cancer. mdpi.com

In Vitro Cytotoxicity Profiling (e.g., HepG2, A549, MCF-7, HeLa)

The antiproliferative effects of quinazoline derivatives have been documented across a wide range of human cancer cell lines. The MTT assay is a common method used to assess cell viability and determine the cytotoxic potential of these compounds. japsonline.comjapsonline.com

While specific cytotoxicity data for this compound is limited, related derivatives have shown significant activity. For example, the antiplasmodial studies on 4-alkoxy-2-trichloromethylquinazolines also determined their cytotoxicity (CC₅₀) against the human liver cancer cell line HepG2, which is crucial for assessing selectivity. nih.gov One derivative showed a CC₅₀ value greater than 125 µM, indicating low toxicity to these cells. nih.gov

Other studies have focused directly on the anticancer properties of various quinazoline structures. Quinazoline-indole hybrids, where an ethoxy group on a phenyl ring was found to boost activity, exhibited promising antiproliferative effects against MCF-7 (breast cancer) cells, with IC₅₀ values in the nanomolar range for the most potent compounds. tandfonline.com A different study on 3-substituted-quinazoline-2,4(1H,3H)-dione derivatives found that one compound was particularly active against HUH-7 (hepatoma), MCF-7, and HCT-116 (colorectal cancer) cell lines with IC₅₀ values of 2.5, 6.8, and 4.9 µM, respectively. yok.gov.tr Research on other derivatives has also confirmed cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines. rsc.org

Table 4: In Vitro Cytotoxicity of Representative Quinazoline Derivatives Against Various Cancer Cell Lines

Compound Class/Derivative Cell Line Assay Activity (IC₅₀/CC₅₀) [µM] Reference
4-Alkoxy-2-trichloromethylquinazoline (Cmpd 44) HepG2 (Liver) Cytotoxicity CC₅₀ > 125 nih.gov
4-Alkoxy-2-trichloromethylquinazoline (Cmpd 41) HepG2 (Liver) Cytotoxicity CC₅₀ = 18 nih.gov
Quinazoline-indole hybrid (Cmpd 26a) MCF-7 (Breast) MTT IC₅₀ = 0.350 tandfonline.com
3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione MCF-7 (Breast) Sulforhodamine B IC₅₀ = 6.8 yok.gov.tr
Phosphomolybdate based hybrid solid (for comparison) A549 (Lung) Not Specified IC₅₀ = 25.17 rsc.org
Phosphomolybdate based hybrid solid (for comparison) HepG2 (Liver) Not Specified IC₅₀ = 33.79 rsc.org

Table of Mentioned Compounds

Compound Name
This compound
4-(2-(pyrrolidin-1-yl)ethoxy)-2-(trichloromethyl)quinazoline
2-(2-(trichloromethyl)quinazoline-4-yloxy)-N,N-diethylethanamine
2-(3-(3,4-dichlorophenyl)-3,4-dihydro-4-oxoquinazolin-2-ylthio)-N-(4-methylthiazol-2-yl)acetamide
3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione
Chloroquine
Doxycycline

Analysis of Cell Cycle Progression Effects

Numerous studies on quinazoline derivatives have demonstrated their capacity to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. This arrest prevents the cells from dividing and can trigger subsequent apoptotic pathways.

A series of novel 3-methyl-quinazolinone derivatives were synthesized and evaluated for their effects on the cell cycle of A549 human non-small cell lung cancer cells. One derivative, 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one, was found to arrest the cell cycle in the G2/M phase at tested concentrations. tandfonline.com Similarly, another study on quinazoline-sulfonate hybrids showed that they were capable of arresting the cell cycle at the G2/M phase in MCF-7 breast cancer cells. tandfonline.com

Quinazolinone-sulfonamide hybrids have also been reported to mediate cell cycle arrest, with some derivatives causing an arrest at the G1 phase in MCF-7 cells. tandfonline.com Furthermore, a study on 2,4,5-trisubstituted quinazolines revealed that a highlight compound could block the cell cycle of PC-3 cells in the S phase. nih.gov

The table below summarizes the cell cycle effects of various quinazoline derivatives on different cancer cell lines.

Compound/Derivative ClassCell Line(s)Effect on Cell CycleReference
2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-oneA549G2/M arrest tandfonline.com
Quinazoline-sulfonate hybridsMCF-7G2/M arrest tandfonline.com
Quinazolinone-sulfonamide hybridsMCF-7G1 arrest tandfonline.com
2,4,5-trisubstituted quinazoline derivativePC-3S phase block nih.gov
Quinazoline-based PI3K/HDAC dual inhibitorHCT116Cell cycle arrest nih.gov
Quinazoline-indole hybridBreast Cancer CellsG2/M arrest tandfonline.com

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Quinazoline derivatives have been shown to induce apoptosis through various molecular pathways.

One of the primary mechanisms involves the activation of caspases, a family of proteases that execute the apoptotic process. For instance, some 4-arylamino-quinazolines are known to be activators of the caspase cascade, leading to the activation of caspase-3 and subsequent apoptosis. nih.gov The induction of apoptosis by certain quinazoline-indole hybrids in breast cancer cells has been linked to the depolarization of mitochondria and the generation of intracellular reactive oxygen species (ROS). tandfonline.com

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating the intrinsic pathway of apoptosis. Studies on quinazolinone derivatives have shown that they can modulate the expression of these proteins. For example, certain derivatives have been found to decrease the levels of the anti-apoptotic protein Bcl-2 in UO-31 cells. nih.gov

The table below outlines the apoptotic mechanisms of different quinazoline derivatives.

Compound/Derivative ClassCell Line(s)Mechanism of Apoptosis InductionReference
4-Arylamino-quinazolines-Activation of caspase-3 nih.gov
Quinazoline-indole hybridBreast Cancer CellsMitochondrial depolarization, ROS generation tandfonline.com
Quinazolinone derivativeUO-31Decreased Bcl-2 levels, increased active caspase-3 and Bax nih.gov
Quinazoline-sulfonate hybridsMCF-7Activation of p53-dependent or -independent apoptosis pathway tandfonline.com
3-methylquniazolinone derivativeMCF-7Induction of apoptosis tandfonline.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by quinazoline derivatives is crucial for the rational design of more potent and selective anticancer agents.

Research has identified several key molecular targets for quinazoline derivatives, many of which are protein kinases involved in cancer cell proliferation and survival. The quinazoline scaffold has been recognized as a favorable structure for the development of inhibitors targeting the ATP-binding site of kinases. acs.org

Prominent targets include:

Epidermal Growth Factor Receptor (EGFR): Many quinazoline-based compounds are potent inhibitors of EGFR tyrosine kinase. ekb.egvulcanchem.commdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): Some derivatives have shown inhibitory activity against VEGFR, which is crucial for angiogenesis. nih.gov

Phosphoinositide 3-Kinases (PI3K): Novel PI3K and histone deacetylase (HDAC) dual inhibitors based on a 4-methylquinazoline (B149083) scaffold have been discovered. nih.gov

Tubulin: Certain 2,4-disubstituted quinazolines act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov

Topoisomerase: Some quinazoline derivatives have been found to inhibit topoisomerase II, an enzyme involved in DNA replication and repair. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): Substituted quinazolinones have been evaluated as inhibitors of CDK9, a key regulator of transcriptional elongation. nih.gov

The potency of quinazoline derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) for their respective targets.

For instance, a series of 2,4-disubstituted quinazolines were evaluated for their anticancer activity, with compound 5a showing a significant IC50 value of 5.33 µM/ml against the human adenocarcinoma cell line HT-29. japsonline.com In another study, quinazolinone derivatives 6 and 8c exhibited good EGFR inhibition with IC50 values of 0.201 and 0.405 µM, respectively. ekb.eg A 4-methyl quinazoline derivative designed as a dual PI3K/HDAC inhibitor showed nanomolar potencies, with IC50 values of 42 nM for PI3Kα and 1.4 nM for HDAC1. nih.gov

The table below presents the inhibitory activities of selected quinazoline derivatives against their targets.

Compound/DerivativeTargetIC50/Ki ValueReference
Compound 5aHT-29 cells5.33 µM/ml japsonline.com
Compound 6EGFR0.201 µM ekb.eg
Compound 8cEGFR0.405 µM ekb.eg
4-methyl quinazoline derivativePI3Kα42 nM nih.gov
4-methyl quinazoline derivativeHDAC11.4 nM nih.gov
2-(3-bromophenyl)-6-methylquinazolin-4(3H)-oneCDK90.142 µM nih.gov
4-ethoxy-quinazolinone derivativeCDK90.115 µM nih.gov

Quinazoline derivatives can modulate various signaling pathways critical for cancer cell survival and proliferation. The inhibition of receptor tyrosine kinases like EGFR by these compounds can block downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

For example, a quinazoline-based PI3K/HDAC dual inhibitor was shown to efficiently modulate the expression of p-AKT and Ac-H3 in HCT116 cancer cells. nih.gov The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival, and its inhibition can lead to apoptosis. Some quinazoline derivatives have been shown to inhibit this pathway, leading to an antitumor effect. nih.gov

Furthermore, some quinazolines can induce apoptosis through the activation of the p53 tumor suppressor pathway. tandfonline.com The modulation of these pathways ultimately leads to the observed effects on cell cycle progression and apoptosis.

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more effective drugs. For quinazoline derivatives, substitutions at the C2 and C4 positions of the quinazoline ring have been shown to be critical for their anticancer activity. nih.govjournalppw.com

For instance, in a series of 2,4-disubstituted quinazolines, the presence of a -NHNHCO- group at the fourth position of the quinazoline moiety was found to be important for the anticancer activity of compound 5a . japsonline.com In another study, the introduction of an ethoxy group at the C4 position of a quinazolinone derivative significantly increased its inhibitory activity against CDK9 compared to the parent compound. nih.gov The nature of the substituent at the C2 position also plays a crucial role; for example, the presence of a furan-2-yl group in some quinazolinones was found to be a key feature for their antitumor activity. nih.gov

The lipophilicity and electronic properties of the substituents can also influence the compound's ability to cross cell membranes and interact with its target. The ethoxy group, for example, may enhance membrane permeability or target affinity, potentially improving cytotoxic profiles. vulcanchem.com

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